7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves the condensation of phenols with β-dicyanostyrenes in the presence of a catalyst such as piperidine or K2CO3/Cu2Cl2 to form intermediate enamines, which are then cyclized to form the desired chromene compounds. For example, a series of 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile compounds were synthesized via condensation and characterized by various spectroscopic techniques (Han et al., 2014). Another approach involves the reaction of methoxynaphthalen-ol, aldehydes, and malononitrile under microwave irradiation to synthesize pyran derivatives, which are then analyzed through spectral data and X-ray diffraction (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of chromene derivatives is often elucidated through single crystal X-ray diffraction analysis, revealing details about the compound's geometry and intermolecular interactions. For instance, the crystal structure of a specific chromene compound was determined, highlighting its triclinic space group and the planarity of its pyran ring (Wang et al., 2005). Such structural analyses are crucial for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cyclization, substitution, and oxidation, to form a wide range of compounds with different functionalities. These reactions are influenced by the compound's structure and the reaction conditions. For example, the reductive amination of chromene compounds with different aromatic aldehydes has been explored, leading to significant antibacterial and antifungal activity (Mandala et al., 2013).
Scientific Research Applications
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Pharmaceutical and Biological Applications
- Coumarin derivatives have been extensively studied for their valuable biological and pharmaceutical properties .
- They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, these compounds are often tested in vitro using cell lines, and in vivo using animal models .
- The outcomes also vary depending on the application. For instance, some coumarin derivatives have shown promising results in preclinical studies for various diseases .
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Fluorescence Reference Standard
- 7-Amino-4-methylcoumarin (AMC) can be used as a fluorescence reference standard for AMC-based enzyme substrates including AMC-based caspase substrates .
- The fluorescence spectra of AMC is not subject to variability due to pH-dependent protonation/deprotonation when assayed near or above physiological pH .
- To make a concentrated stock solution of up to 10 mg/mL, dissolve in either acetone, high quality anhydrous DMSO or DMF .
- This application is particularly useful in biochemistry and molecular biology, where fluorescence is often used to monitor enzyme activity .
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- Coumarins are used in the synthesis of heterocycles, which are important in many areas of chemistry and biology .
- The synthesis methods of coumarin systems have been a focus of research for many organic and pharmaceutical chemists .
- These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvent, catalyst, and other procedures .
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- 7-Amino-4-methylcoumarin (AMC), a derivative of coumarin, can be used as a fluorescent labeling reagent for trace determination of enzymes .
- It can emit laser in the range of 370-760 nm .
- This application is particularly useful in biochemistry and molecular biology, where fluorescence is often used to monitor enzyme activity .
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Synthesis of Fluorescent Probes
- Coumarin 120 is widely used as a commercially available building block in the synthesis of fluorescent probes for a variety of sensing experiments in enzymology .
- Such π-π conjugated system with electron-rich and charge transfer properties leads to the applications as fluorescent sensors for biological activities .
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Co-Matrix for Sulfated Neutral and Sialylated Tri-and Tetrasaccharides
properties
IUPAC Name |
7-amino-4-(methoxymethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)OC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334025 | |
Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
CAS RN |
175205-10-4 | |
Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.